molecular formula C8H4BrFN2O2 B2471232 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 1360928-47-7

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No. B2471232
CAS RN: 1360928-47-7
M. Wt: 259.034
InChI Key: DILYPHVSHFNKMP-UHFFFAOYSA-N
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Description

“5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H4BrFN2O2 . It has a molecular weight of 215.02 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .


Synthesis Analysis

The synthesis of indazoles, including “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” consists of a 1H-indazole core with bromine and fluorine substituents at the 5 and 6 positions, respectively, and a carboxylic acid group at the 3 position .


Chemical Reactions Analysis

Indazole derivatives, including “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid”, have been used in various chemical reactions. For instance, they have been used in the synthesis of kinase inhibitors .


Physical And Chemical Properties Analysis

“5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

Given the interest in indazole derivatives in medicinal chemistry, particularly as kinase inhibitors , it’s likely that “5-bromo-6-fluoro-1H-indazole-3-carboxylic acid” and its derivatives will continue to be a focus of research and development in the future.

properties

IUPAC Name

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILYPHVSHFNKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-fluoro-1H-indazole-3-carboxylic acid

CAS RN

1360928-47-7
Record name 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 6-fluoro-1H-indazole-3-carboxylic acid (4.95 g, 23.8 mmol) and acetic acid (50 mL) was treated with bromine (2.0 mL, 38 mmol) dropwise at room temperature. The reaction mixture was heated to 90° C. and stirred for 16 hours under an atmosphere of nitrogen. The reaction mixture was then exposed to the atmosphere and stirred at 95° C. for 72 hours. The resulting solids were collected while the reaction mixture was still hot and rinsed with diethyl ether two times. The solids were dried at 50° C. under reduced pressure to give the title compound (2.89 g). 1H NMR (500 MHz, DMSO-d6) δ 8.31 (d, J=6.8 Hz, 1H), 7.71 (d, J=8.8 Hz, 1H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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